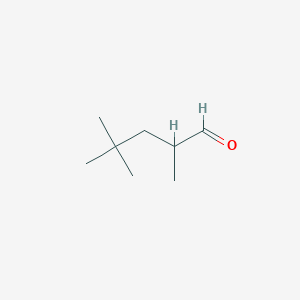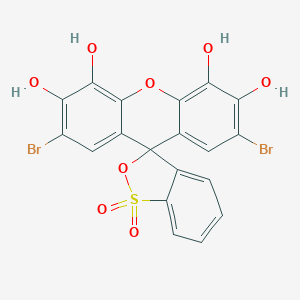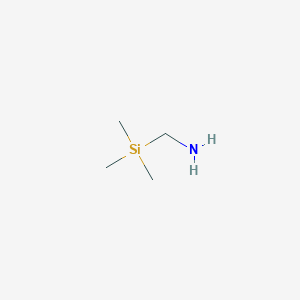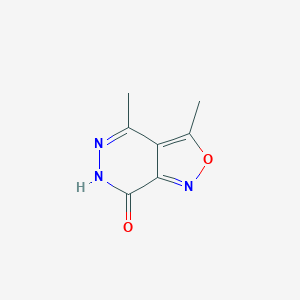
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMMDA-2, and it is a derivative of the phenethylamine family.
Mecanismo De Acción
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. DMMDA-2 has also been found to have affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C.
Efectos Bioquímicos Y Fisiológicos
DMMDA-2 has been found to have various biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in body temperature, and changes in mood and perception. These effects are thought to be mediated through its interaction with the 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DMMDA-2 is its selectivity for the 5-HT2A receptor, which makes it a useful research tool in the study of this receptor subtype. However, one limitation of DMMDA-2 is its potential to cause adverse effects, such as changes in heart rate and blood pressure, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the study of DMMDA-2. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as schizophrenia and depression. Another potential direction is the development of more selective and potent analogs of DMMDA-2 for use as research tools in the study of serotonin receptors. Additionally, the use of DMMDA-2 in combination with other compounds, such as psychedelics, may provide new insights into the mechanisms underlying altered states of consciousness.
Métodos De Síntesis
DMMDA-2 can be synthesized through various methods, including the reaction of 3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl magnesium bromide with 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under controlled conditions of temperature and pressure.
Aplicaciones Científicas De Investigación
DMMDA-2 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a research tool in the study of serotonin receptors. DMMDA-2 has been found to bind selectively to the 5-HT2A receptor, which has been implicated in various psychiatric disorders, including schizophrenia and depression.
Propiedades
Número CAS |
19314-77-3 |
|---|---|
Nombre del producto |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
Fórmula molecular |
C23H26O9 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H26O9/c1-11-9-14(13(3)19(28-5)16(11)21(24)30-7)32-23(26)17-12(2)10-15(27-4)18(20(17)29-6)22(25)31-8/h9-10H,1-8H3 |
Clave InChI |
KTFFLXWSRYDURC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
SMILES canónico |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
Sinónimos |
2,4-Dimethoxy-6-methylisophthalic acid 1-[3,6-dimethyl-5-methoxy-4-(methoxycarbonyl)phenyl]3-methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
